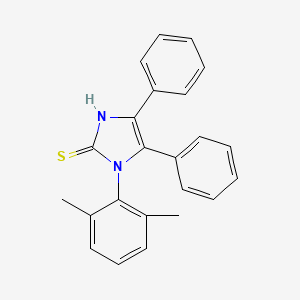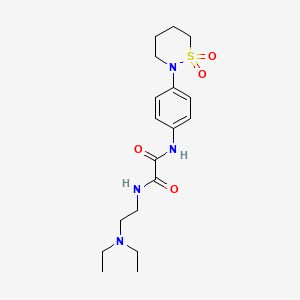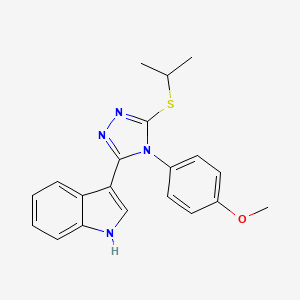![molecular formula C18H16N4O2 B2369271 1-(2-méthylbenzyl)-5-phényl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1007931-77-2](/img/structure/B2369271.png)
1-(2-méthylbenzyl)-5-phényl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C18H16N4O2 and its molecular weight is 320.352. The purity is usually 95%.
BenchChem offers high-quality 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du composé 1-(2-méthylbenzyl)-5-phényl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione, également connu sous le nom de 1-[(2-méthylphényl)méthyl]-5-phényl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione.
Chimie médicinale
1,2,3-Triazoles : sont largement reconnus pour leurs propriétés médicinales. Ce composé, étant un dérivé du triazole, est étudié pour son potentiel en matière de découverte de médicaments. Il sert de bioisostère, imitant la structure et la fonction d’autres molécules biologiquement actives. Cela en fait un échafaudage précieux dans le développement de nouveaux produits pharmaceutiques, y compris des agents antibactériens, antifongiques, anticancéreux et antiviraux .
Synthèse organique
En synthèse organique, les 1,2,3-triazoles sont utilisés comme blocs de construction polyvalents. La stabilité et la réactivité du composé le rendent adapté à la construction de molécules complexes. Il est souvent utilisé en chimie click, une méthode connue pour son efficacité et sa fiabilité dans la formation de liaisons carbone-azote. Cette application est cruciale dans la synthèse de divers composés organiques, y compris des polymères et d’autres structures hétérocycliques .
Chimie des polymères
L’incorporation du composé dans la chimie des polymères a conduit au développement de nouveaux matériaux présentant des propriétés améliorées. Les dérivés du 1,2,3-triazole sont utilisés pour créer des polymères avec une meilleure stabilité thermique, une résistance mécanique et une résistance chimique. Ces matériaux trouvent des applications dans les revêtements, les adhésifs et les matériaux haute performance .
Chimie supramoléculaire
En chimie supramoléculaire, les 1,2,3-triazoles sont utilisés pour concevoir et synthétiser des assemblages moléculaires complexes. La capacité du composé à former des liaisons hydrogène et des interactions π-π en fait un idéal pour créer des systèmes de reconnaissance moléculaire, des capteurs et des matériaux auto-assemblés. Ces applications sont importantes dans le développement de matériaux de pointe et de nanotechnologies .
Bioconjugaison
1,2,3-Triazole : les dérivés sont largement utilisés dans les techniques de bioconjugaison. La capacité du composé à former des liaisons stables avec les biomolécules en fait un précieux dans les systèmes de marquage, d’imagerie et de délivrance de médicaments. Cette application est particulièrement importante dans le développement de thérapies ciblées et d’outils de diagnostic .
Biologie chimique
En biologie chimique, les 1,2,3-triazoles sont utilisés pour étudier et manipuler les systèmes biologiques. Les propriétés uniques du composé permettent aux chercheurs d’étudier les interactions protéine-ligand, les mécanismes enzymatiques et les processus cellulaires. Cette application est cruciale pour comprendre les fonctions biologiques et développer de nouvelles stratégies thérapeutiques .
Imagerie fluorescente
Les propriétés fluorescentes du composé le rendent utile dans les applications d’imagerie. Les dérivés du 1,2,3-triazole sont utilisés comme sondes fluorescentes pour visualiser et suivre les processus biologiques en temps réel. Cette application est essentielle en biologie cellulaire, en neurosciences et en diagnostics médicaux .
Science des matériaux
En science des matériaux, les 1,2,3-triazoles sont utilisés pour développer de nouveaux matériaux présentant des propriétés uniques. La capacité du composé à former des structures stables et fonctionnelles en fait un précieux dans la création de matériaux conducteurs, de catalyseurs et de capteurs. Ces matériaux ont des applications dans l’électronique, le stockage d’énergie et la surveillance environnementale .
Mécanisme D'action
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors . They show versatile biological activities due to their ability to form a variety of non-covalent bonds with these biological targets .
Mode of Action
It’s known that triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazoles, it can be inferred that they likely affect multiple biochemical pathways .
Pharmacokinetics
Triazoles are generally known for their superior pharmacological applications . Their structural characteristics allow them to accommodate a broad range of substituents around the core structures, which could potentially influence their ADME properties .
Result of Action
Triazoles and their derivatives are known to exhibit a range of biological activities, suggesting they have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of triazoles can be influenced by the presence of different substituents in their structure .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-[(2-Methylphenyl)methyl]-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione are largely attributed to its triazole core. Triazoles are known to bind readily in the biological system with a variety of enzymes and receptors . This allows them to play a role in various biochemical reactions .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-[(2-methylphenyl)methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-7-5-6-8-13(12)11-21-16-15(19-20-21)17(23)22(18(16)24)14-9-3-2-4-10-14/h2-10,15-16H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSNKODKBLGZNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3C(C(=O)N(C3=O)C4=CC=CC=C4)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Fluorobenzyl 2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate](/img/structure/B2369190.png)
![1,3-Dimethoxy-7-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2369191.png)
![2-Chloro-N-[(6-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]acetamide](/img/structure/B2369192.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea](/img/structure/B2369196.png)
![(4-(Isopropylsulfonyl)phenyl)(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2369197.png)
![2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2369199.png)


![5-Bromo-6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B2369206.png)

![N-(2,5-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2369209.png)
![Ethyl 4-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2369210.png)
![5-Acetyl-4-methyl-2-[[2-(4-methylphenoxy)acetyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2369211.png)
